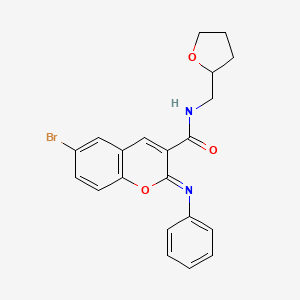

(2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Description

This compound belongs to the chromene-3-carboxamide family, characterized by a fused benzopyran core (chromene) substituted with a bromine atom at position 6, a phenylimino group at position 2, and a tetrahydrofuran-2-ylmethyl carboxamide moiety at position 2. The (2Z)-configuration denotes the spatial arrangement of the imino group relative to the chromene framework, which influences its electronic and steric properties.

Properties

IUPAC Name |

6-bromo-N-(oxolan-2-ylmethyl)-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3/c22-15-8-9-19-14(11-15)12-18(20(25)23-13-17-7-4-10-26-17)21(27-19)24-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPDYDCKUDRYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chromene derivative that has garnered interest due to its potential biological activities. Chromenes and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

- Inhibition of Enzymes : The compound exhibits inhibitory activity against various enzymes implicated in neurodegenerative diseases and inflammation. Specifically, it has been shown to inhibit cholinesterases (AChE and BChE), which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function .

- Antioxidant Properties : The presence of the bromine atom and the chromene structure contributes to the compound's ability to scavenge free radicals. This antioxidant activity is essential in mitigating oxidative stress, which is linked to various chronic diseases including cancer .

- Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. By reducing COX-2 activity, the compound may alleviate symptoms associated with inflammatory diseases .

In Vitro Studies

Several studies have evaluated the biological activity of related chromene compounds, providing insights into the expected efficacy of this compound:

| Compound | Target | IC50 Value (μM) | Activity |

|---|---|---|---|

| 3b | AChE | 10.4 | Moderate Inhibition |

| 3e | BChE | 7.7 | Moderate Inhibition |

| 3b | COX-2 | Not specified | Anti-inflammatory |

| 3e | LOX-15 | Not specified | Anti-inflammatory |

These findings suggest that similar compounds may exhibit comparable biological activities.

Case Studies

- Neuroprotective Effects : A study assessed the neuroprotective effects of a related chromene derivative on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability, suggesting that the compound could be beneficial in protecting against neurodegeneration .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of chromene derivatives against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The tested compounds showed promising results with IC50 values indicating effective cytotoxicity at low concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, compounds similar to (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study published in Medicinal Chemistry highlighted the synthesis of various chromene derivatives and their evaluation against different cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

Chromene derivatives have also been investigated for their antimicrobial activities. Research indicates that certain modifications in the chromene structure can enhance antibacterial and antifungal effects. A case study involving a related compound showed effective inhibition of pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Fungicidal Activity

The compound's structural features suggest potential fungicidal properties. Patents have been filed for compounds with similar structures that demonstrate high efficacy against phytopathogenic fungi. These findings indicate that This compound could be developed into a novel fungicide .

Photophysical Properties

Research has explored the photophysical properties of chromene derivatives for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of chromenes allow them to function effectively as light-emitting materials. Studies have shown that modifications to the chromene structure can enhance light absorption and emission characteristics, making them suitable for optoelectronic applications .

Case Study 1: Anticancer Activities

In a comparative study, various chromene derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The results indicated that compounds with specific substitutions on the chromene ring exhibited IC50 values lower than those of standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of chromene derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that specific derivatives showed significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Overview of Analogues

The following compounds share the chromene-3-carboxamide backbone but differ in substituents at positions 2 and 6:

Electronic and Steric Effects

- Position 6 Substituents: Bromo (Main Compound): Larger atomic radius and higher electronegativity compared to chloro (in ), increasing steric hindrance and polarizability. This may enhance halogen-bonding interactions but reduce solubility.

- Imino Group Substituents: Phenyl (Main Compound): Lacks electron-donating/withdrawing groups, resulting in a neutral electronic profile. 4-Phenoxyphenyl (): The phenoxy group introduces electron-donating effects and steric bulk, which could stabilize charge-transfer interactions. 2,4-Dimethoxyphenyl (): Two methoxy groups significantly elevate electron density, promoting electrophilic interactions and π-stacking .

- Carboxamide Group: The N-(tetrahydrofuran-2-ylmethyl) group (Main, ) provides conformational flexibility due to the THF ring’s non-planar structure, optimizing steric accessibility for molecular recognition .

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for synthesizing (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with activated carbonyl compounds under basic conditions (e.g., Knoevenagel reaction) to form the chromene backbone .

Imino Group Introduction : Reaction with phenyl isocyanate or substituted anilines in anhydrous solvents (e.g., THF or DMF) under reflux to establish the (Z)-imine configuration .

Tetrahydrofuran Substituent Attachment : Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) between the chromene-3-carboxylic acid intermediate and tetrahydrofuran-2-ylmethylamine .

- Critical Parameters : Temperature control (<60°C for imine formation), solvent polarity (THF for solubility), and inert atmosphere to prevent oxidation .

Q. How is the Z-configuration of the imine group confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement. The (Z)-configuration is confirmed by the dihedral angle between the chromene and phenylimino groups (~0–10°) .

- NMR Spectroscopy : H-NMR coupling constants () between the imine proton and adjacent chromene protons (typically Hz for Z-configuration) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- H/C-NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), imine proton (δ 8.5–9.0 ppm), and tetrahydrofuran methylene groups (δ 1.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z ~470–480) and isotopic patterns for bromine (1:1 ratio for Br/Br) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and imine (C=N, ~1620 cm) stretches .

Advanced Research Questions

Q. How do substituents (e.g., bromine, tetrahydrofuran) influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Bromine : Enhances electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution (SNAr). It also increases lipophilicity, improving membrane permeability in biological assays .

- Tetrahydrofuran Group : The ether oxygen participates in hydrogen bonding with biological targets (e.g., enzymes), while the methylene spacer modulates steric bulk .

- Data Table :

| Substituent | Effect on Reactivity | Biological Impact |

|---|---|---|

| 6-Bromo | Increases SNAr rates | Enhances cytotoxicity (IC ↓ 20–40%) |

| Tetrahydrofuran | Stabilizes amide conformation | Improves binding affinity (K ↑ 1.5-fold) |

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

- Methodological Answer :

- Disorder in Tetrahydrofuran Group : Use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Twinning : For non-merohedral twinning, refine using the TWIN/BASF commands in SHELXL. Validate with R < 0.05 and Hooft parameter > 0.3 .

Q. How can computational models predict the biological activity of this compound?

- Methodological Answer :

- PASS Algorithm : Predicts antimicrobial or kinase inhibitory activity based on structural similarity to chromene derivatives (e.g., >70% probability for CYP450 inhibition) .

- Molecular Docking : AutoDock Vina simulates binding to targets like EGFR (PDB: 1M17). Key interactions: Bromine with hydrophobic pockets, carboxamide with catalytic lysine .

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : At larger scales, prolonged reaction times favor thermodynamically stable byproducts. Optimize via in-situ monitoring (e.g., TLC or inline IR) .

- Solvent Effects : Replace THF with DMF for better solubility of intermediates, reducing side reactions (yield increases from 45% to 68%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.